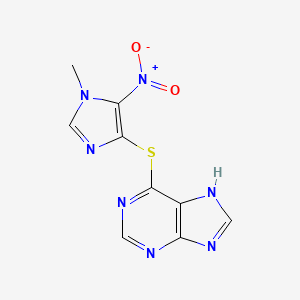
6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine is a compound with significant scientific interest due to its unique structure and properties. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is an immunosuppressant derivative of the antitumor drug 6-mercaptopurine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine involves several steps. One common method includes the reaction of 6-mercaptopurine with 1-methyl-5-nitroimidazole under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its immunosuppressive properties and potential use in treating autoimmune diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine involves its interaction with cellular targets. It acts by inhibiting specific enzymes involved in DNA synthesis and repair, leading to the suppression of cell proliferation. This makes it effective as an immunosuppressant and antitumor agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-mercaptopurine: A precursor to 6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine, used as an antitumor drug.
Azathioprine: Another immunosuppressant with a similar structure and mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine base with a nitroimidazole moiety enhances its effectiveness as an immunosuppressant and antitumor agent .
Eigenschaften
CAS-Nummer |
4730-27-2 |
|---|---|
Molekularformel |
C9H7N7O2S |
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine |
InChI |
InChI=1S/C9H7N7O2S/c1-15-4-14-8(9(15)16(17)18)19-7-5-6(11-2-10-5)12-3-13-7/h2-4H,1H3,(H,10,11,12,13) |
InChI-Schlüssel |
BMBCRDXNOOINCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=C1[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
Löslichkeit |
29.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


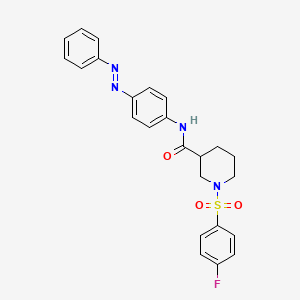
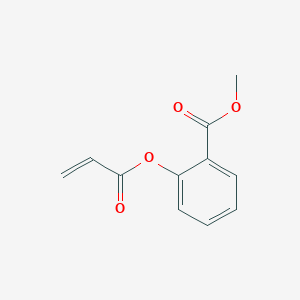
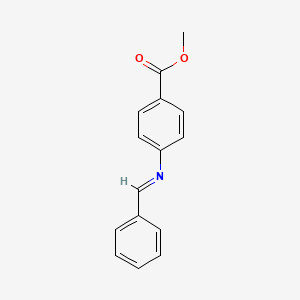
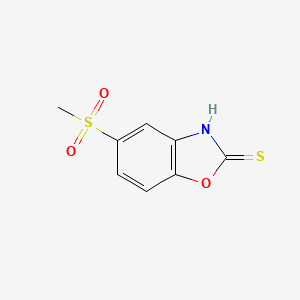
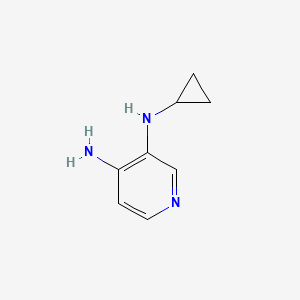
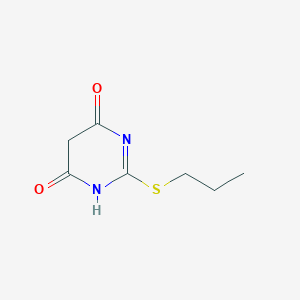
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B14148322.png)
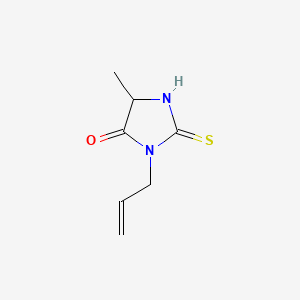
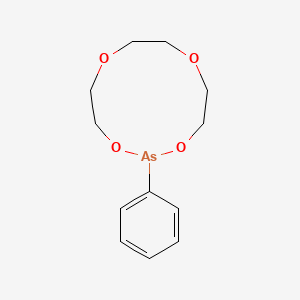
![Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate](/img/structure/B14148351.png)
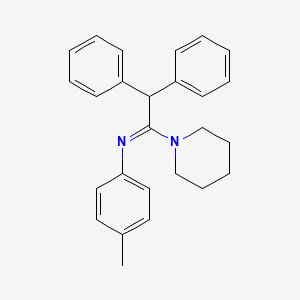
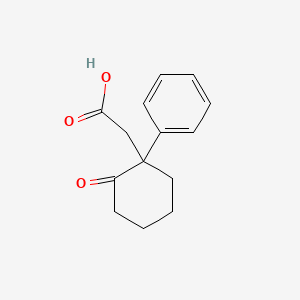
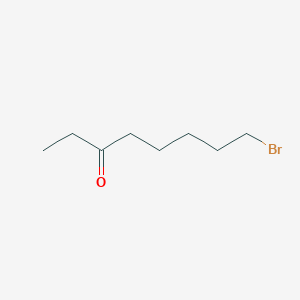
![4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol](/img/structure/B14148367.png)
